N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-propylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-5-11-6-4-8(10-11)7-9-2/h4,6,9H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITWSGCCWNIWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory properties: N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases or lipoxygenases.
- Analgesic effects: Its interaction with pain pathways could position it as a candidate for pain management therapies.
- Antifungal activity: The compound's structure suggests potential efficacy against fungal infections .
Case Studies
-
Anti-inflammatory Research:
A study demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models by inhibiting inflammatory mediators, showcasing the potential of this compound in treating inflammatory conditions . -
Analgesic Activity:
Another investigation reported that pyrazole derivatives displayed notable analgesic effects comparable to standard pain relief medications, indicating that this compound could be developed into effective analgesics .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemicals. Pyrazole derivatives are known for their efficacy in pest control and herbicide formulations. The unique interactions of this compound with plant systems may provide avenues for developing environmentally friendly agricultural products that enhance crop yield while minimizing chemical residues.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole-Based Amines
Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Thermal Stability : The aromatic substituents in (E)-3-methyl-N-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methylene)benzeneamine contribute to its high melting point (228–230°C), likely due to π-π stacking and rigid molecular packing .
- Synthetic Feasibility : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrates lower yield (17.9%) compared to other analogs, possibly due to steric hindrance from the cyclopropyl group or challenges in copper-catalyzed coupling reactions .
- Biological Interactions : Compounds with pyrrol or pyridinyl groups (e.g., ) may exhibit improved binding affinity in drug design due to additional hydrogen-bonding or π-stacking interactions.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s secondary amine group would show C–N stretching vibrations near 1627 cm⁻¹ , similar to the Schiff base analog in .
- NMR Profiling : Pyrazole protons typically resonate at δ 6.6–8.3 ppm (¹H NMR), as seen in and . Methyl groups in N-methyl substituents appear as singlets near δ 2.3 ppm .
- Mass Spectrometry : Molecular ions ([M+H]⁺) for pyrazole-based amines generally align with theoretical values, e.g., m/z 351.19 for the Schiff base in versus m/z 215 for N-cyclopropyl derivatives .
Biological Activity
N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological significance. The compound's structure allows it to interact with various biological targets, influencing its activity profile.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. This modulation can lead to various biological effects, including:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Properties: It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process.
- Cytotoxic Effects: Studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Test System | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | |
| Anti-inflammatory | RAW 264.7 | 15 | |
| Cytotoxicity | HeLa Cells | 30 | |
| Cytotoxicity | A549 Cells | 42 |
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, the compound exhibited significant inhibitory effects against E. coli, with an IC50 value of 25 µM. This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Effects
Research conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines. The EC50 value was found to be 15 µM, indicating strong anti-inflammatory potential.
Case Study 3: Anticancer Activity
In vitro studies on HeLa and A549 cancer cell lines revealed that this compound induced apoptosis with IC50 values of 30 µM and 42 µM, respectively. These findings highlight its potential as a therapeutic agent in cancer treatment.
Research Applications
This compound is being explored for various applications in medicinal chemistry:
- Drug Development: Its unique structure makes it a candidate for developing new drugs targeting inflammation and cancer.
- Biological Research: The compound serves as a tool for studying enzyme inhibition and receptor interactions.
- Pharmaceutical Industry: It may be used in synthesizing novel therapeutic agents due to its versatile chemical properties.
Q & A
Q. What are standard synthetic routes for N-Methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling a pyrazole precursor (e.g., 1-propyl-1H-pyrazol-3-ylmethanol) with methylamine via nucleophilic substitution. Copper(I) catalysts (e.g., CuBr) and cesium carbonate are often used to activate the reaction, with dimethyl sulfoxide (DMSO) as a solvent at 35–50°C for 24–48 hours . Optimization includes screening bases (e.g., KCO vs. CsCO) and catalysts (e.g., CuI vs. CuBr) to improve yield. For example, replacing KCO with CsCO increased yields from 15% to 25% in similar amine syntheses .
Table 1 : Example Catalysts and Yields in Amine Synthesis
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| CuBr | CsCO | DMSO | 17.9 |
| CuI | KCO | DMF | 12.5 |
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on H/C NMR to verify methyl and propyl group integration. For example, the methyl group on the amine typically appears at δ 2.2–2.4 ppm, while pyrazole protons resonate at δ 6.6–8.3 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 215.1) . IR spectroscopy identifies amine stretches (N–H at ~3298 cm) and pyrazole ring vibrations .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes or receptors). For pyrazole derivatives, docking into the active site of 15-lipoxygenase-1 (15-LO-1) revealed hydrogen bonding between the amine group and catalytic residues (e.g., Gln), correlating with anti-inflammatory activity . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) are addressed by:
- Variable Temperature NMR : Suppresses dynamic effects (e.g., hindered rotation of the propyl group) .
- 2D NMR (COSY, HSQC) : Confirms proton-proton coupling and carbon-proton connectivity. For example, HSQC can distinguish overlapping methylene signals in the propyl chain .
- X-ray Crystallography : Provides unambiguous confirmation. SHELXL software refines crystal structures, resolving ambiguities in bond lengths and angles .
Q. How do substituent variations on the pyrazole ring affect pharmacological properties?
- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing propyl with cyclopropyl) and assay bioactivity. For instance, replacing N-methyl with N-isopropyl in similar amines increased cholinesterase inhibition by 30% . In vitro assays (e.g., MTT for cytotoxicity, MES for anticonvulsant activity) quantify effects. A study on pyrazole-4-amine derivatives showed IC values ranging from 0.5–5.0 µM against cancer cell lines .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (e.g., 104–107°C vs. 110–112°C) may arise from impurities or polymorphism. DSC/TGA analysis identifies polymorphic forms, while repeated recrystallization (e.g., using ethyl acetate/hexane) ensures purity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
